molecular formula C9H7NO4 B13974584 4,7-Dihydroxy-2-methylisoindoline-1,3-dione

4,7-Dihydroxy-2-methylisoindoline-1,3-dione

Cat. No.: B13974584
M. Wt: 193.16 g/mol
InChI Key: ZFXZZDPFMCDVGF-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-2-methylisoindoline-1,3-dione is a chemical compound based on the isoindoline-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry and organic synthesis . The core phthalimide structure is known to be a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities such as analgesic, anti-inflammatory, and antimicrobial effects . The specific substitution with methyl and hydroxyl groups on the core structure may influence its electronic properties, solubility, and potential for forming hydrogen bonds, making it a valuable intermediate for constructing more complex molecules or for use in materials science . Researchers can utilize this compound as a key building block in the synthesis of novel bioactive molecules or as a standard in analytical studies. Handle with care following laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

4,7-dihydroxy-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3

InChI Key

ZFXZZDPFMCDVGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach for Maleimides and Isoindoline-1,3-dione Derivatives

A common preparative strategy for isoindoline-1,3-dione derivatives, including hydroxy-substituted variants, involves the reaction of maleic anhydride with primary amines under acidic conditions. The general procedure includes:

  • Stirring maleic anhydride (2 equivalents) with a primary amine (1 equivalent) in acetic acid solvent.
  • Refluxing the mixture at approximately 130 °C for 8 hours to ensure complete reaction.
  • Cooling the reaction mixture and neutralizing with saturated sodium bicarbonate solution.
  • Extracting the product with ethyl acetate, followed by washing with dilute hydrochloric acid and brine.
  • Removing solvents under reduced pressure.
  • Purifying the residue by flash column chromatography using ethyl acetate/petroleum ether mixtures to obtain pure maleimide derivatives.

This method has been successfully applied to synthesize various hydroxy-isoindoline-1,3-dione derivatives, including 4-hydroxy-2-methyl substituted compounds.

Specific Synthesis of this compound

While direct literature specifically detailing the preparation of this compound is limited, an analogous approach can be inferred from related hydroxy- and methyl-substituted isoindoline-1,3-dione syntheses:

  • Starting from phthalic anhydride derivatives substituted with hydroxy groups at the 4 and 7 positions.
  • Reacting with methylamine or methyl-substituted amines to introduce the 2-methyl group on the isoindoline ring.
  • Employing reflux in glacial acetic acid or similar solvents to promote ring closure and imide formation.
  • Purification by recrystallization or chromatographic methods to isolate the target compound.

This approach aligns with the synthesis of related compounds such as 4-hydroxy-2-methyl-5,7-diphenylisoindoline-1,3-dione, which was obtained in 80% yield as a yellow solid after purification.

Amidation and Functionalization Routes

An alternative route involves:

  • Synthesizing 2-(1,3-dioxoisoindolin-2-yl)acetic acid as an intermediate.
  • Amidation with aminomethylpyridine derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in chloroform at room temperature.
  • Subsequent alkylation with benzyl halide derivatives in dry acetonitrile under reflux conditions to introduce further functional groups.

Though this method was applied to N-benzyl pyridinium hybrids of isoindoline-1,3-dione, it demonstrates the versatility of the isoindoline-1,3-dione scaffold for functionalization.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR spectra of related compounds show characteristic singlets for methyl groups around δ 3.15 ppm and aromatic protons between δ 7.4–8.5 ppm.
  • 13C NMR spectra reveal carbonyl carbons near δ 167–171 ppm and aromatic carbons spanning δ 115–152 ppm.

Infrared Spectroscopy (IR)

  • Strong absorption bands for imide carbonyl groups appear near 1700–1750 cm⁻¹.
  • Hydroxy groups show broad absorptions around 3350 cm⁻¹.
  • Aromatic C–H stretching observed near 3000 cm⁻¹.

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weights for substituted isoindoline-1,3-diones.

Melting Points

  • Related compounds exhibit melting points in the range of 140–180 °C, indicative of pure crystalline materials.

Research Outcomes and Applications

Biological Activity

  • Isoindoline-1,3-dione derivatives, including hydroxy and methyl-substituted variants, have demonstrated acetylcholinesterase inhibitory activity, relevant in Alzheimer's disease treatment research.
  • Compounds with hydroxy substitutions at positions analogous to 4 and 7 show potential for enhanced binding to enzyme active sites due to hydrogen bonding capabilities.
  • Molecular docking studies reveal interactions at both catalytic and peripheral anionic sites of acetylcholinesterase, suggesting dual-site inhibition mechanisms.

Yield and Purity

Compound Yield (%) Physical State Melting Point (°C) Purification Method
4-Hydroxy-2-methyl-5,7-diphenylisoindoline-1,3-dione 80 Yellow solid 141–142 Flash column chromatography
4-Hydroxy-2-methyl-5,7-bis(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione 62 Yellow solid 179–180 Flash column chromatography

Note: Specific data for this compound may vary but follows similar purification and characterization protocols.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Maleic anhydride + amine Acetic acid, reflux at 130 °C for 8 h Formation of maleimide intermediate
Neutralization and extraction Saturated NaHCO3, ethyl acetate extraction Removal of impurities
Purification Flash chromatography (ethyl acetate/petroleum ether) Isolation of pure isoindoline-1,3-dione derivatives
Amidation (optional) EDC, HOBT, chloroform, room temp, 15-24 h Formation of amide intermediates
Alkylation (optional) Benzyl halide, acetonitrile, reflux at 80 °C Introduction of benzyl substituents

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

4,7-Dihydroxy-2,5-dimethylisoindoline-1,3-dione (8)

  • Structural Difference : Additional methyl group at position 5 .
  • Synthesis: Similar to compound 7 but requires further methylation steps. No yield reported, though methodology parallels compound 7 .

4,7-Diaminoisoindoline-1,3-dione (1)

  • Structural Difference: Amino groups replace hydroxyls at positions 4 and 7 .
  • Synthesis: Two-step bromination/amination sequence starting from 4-aminoisoindoline-1,3-dione, achieving a 32% total yield .
  • Key Data: Higher melting point (294–296°C vs. compound 7’s unreported m.p.) and distinct $ ^1H $ NMR signals (δ 6.53 ppm for amino protons) .
  • Functional Impact: Amino groups enhance nucleophilicity, making this compound more reactive in coupling reactions compared to the hydroxylated derivative.

Chlorinated Derivatives (e.g., 4,7-Dichloroisoindoline-1,3-dione)

  • Structural Difference : Chlorine atoms at positions 4 and 7 .
  • Synthesis: Derived from 3,6-dichlorophthalic anhydride via ammonolysis, though challenges in product purity were noted .
  • Key Data : Higher molecular weight (216.02 g/mol vs. 195.15 g/mol for compound 7) and stronger electron-withdrawing effects, influencing electronic properties and reactivity .

Methyl-Substituted Analogues (e.g., 4,7-Dimethylisoindole-1,3-dione)

  • Structural Difference : Methyl groups at positions 4 and 7 instead of hydroxyls .
  • Key Data: Lower polarity (logP = 2.07) compared to compound 7, which has polar hydroxyl groups.

Bioactive Analogues with Heterocyclic Substituents

  • Examples :
    • 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione : Exhibits antimicrobial activity linked to electron-withdrawing imidazole groups .
    • 2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)-phenyl]isoindoline-1,3-dione : Thioxo groups enhance antifungal efficacy .
  • Comparison : Hydroxyl groups in compound 7 are electron-donating, which may reduce antimicrobial potency relative to these electron-withdrawing analogues .

Tabulated Comparison of Key Properties

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups Notable Activity/Property
4,7-Dihydroxy-2-methylisoindoline-1,3-dione 2-CH$_3$, 4,7-OH N/A 72 Hydroxyl, Methyl Pending corrosion/biological studies
4,7-Diaminoisoindoline-1,3-dione 4,7-NH$_2$ 294–296 32 Amino High reactivity in drug synthesis
4,7-Dichloroisoindoline-1,3-dione 4,7-Cl N/A N/A Chlorine Electron-withdrawing, versatile intermediate
4,7-Dimethylisoindole-1,3-dione 4,7-CH$_3$ N/A N/A Methyl Increased lipophilicity (logP = 2.07)
2-[4-(4,5-Diphenylimidazolyl)phenyl]isoindoline-1,3-dione Imidazole, Phenyl >300 42 Imidazole Antimicrobial (electron-withdrawing effect)

Biological Activity

4,7-Dihydroxy-2-methylisoindoline-1,3-dione, also known as 2-methylisoindoline-1,3-dione, is a compound belonging to the isoindoline family. Its unique structure, characterized by two hydroxyl groups at the 4 and 7 positions of the isoindoline core, contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : Approximately 161.16 g/mol
  • Structure : The bicyclic structure enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoindoline derivatives. Notably:

  • Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines, including HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these cells were reported as follows:
    • HeLa Cells : IC50 = 226 µg/mL
    • A549 Cells : IC50 = 242.52 µg/mL .

Antibacterial Activity

In vitro studies have highlighted the antibacterial properties of this compound:

  • Minimum Inhibitory Concentration (MIC) against E. coli and E. faecalis was found to be:
    • E. coli: MIC = 62.5 µg/mL
    • E. faecalis: MIC = 78.12 µg/mL .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interactions : In silico studies suggest potential interactions with dopamine receptors, indicating possible applications in treating neurological disorders .
  • Binding Affinity : Interaction studies indicate significant binding affinities to various biological targets, underscoring its potential as a bioactive molecule .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
5-Amino-2-methylisoindoline-1,3-dione2307-00-80.94
6-Amino-2,3-dihydro-1H-isoindol-1-one675109-45-20.92
3-(1,3-Dioxoisoindolin-2-yl)propanal2436-29-50.98
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride30250-67-00.94

The distinct arrangement of hydroxyl groups at the 4 and 7 positions differentiates it from these compounds and contributes to its specific biological activity profile .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of isoindoline derivatives:

  • Anticancer Studies : A study involving various indolin derivatives showed broad-spectrum activity against multiple cancer cell lines . Compounds similar to isoindolines demonstrated promising results in inhibiting c-KIT kinase activity.
  • Antimicrobial Research : Research focused on methanolic extracts containing isoindoline derivatives revealed significant antibacterial effects against resistant strains like MRSA .

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